molecular formula C8H8BrClINO B12856811 3-Bromo-4-iodophenacylamine hydrochloride

3-Bromo-4-iodophenacylamine hydrochloride

Cat. No.: B12856811
M. Wt: 376.41 g/mol
InChI Key: SHXCNZKWJORLHR-UHFFFAOYSA-N
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Description

3-Bromo-4-iodophenacylamine hydrochloride is a chemical compound with the molecular formula C8H7BrIN.HCl. It is known for its unique structure, which includes both bromine and iodine atoms attached to a phenacylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-iodophenacylamine hydrochloride typically involves a multi-step process. One common method is the halogenation of phenacylamine derivatives. The process begins with the bromination of phenacylamine to introduce the bromine atom, followed by iodination to add the iodine atom. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodophenacylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

3-Bromo-4-iodophenacylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows the compound to participate in various chemical reactions, which can modify biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chlorophenacylamine hydrochloride
  • 3-Bromo-4-fluorophenacylamine hydrochloride
  • 3-Bromo-4-methylphenacylamine hydrochloride

Uniqueness

3-Bromo-4-iodophenacylamine hydrochloride is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated phenacylamine derivatives.

Properties

Molecular Formula

C8H8BrClINO

Molecular Weight

376.41 g/mol

IUPAC Name

2-amino-1-(3-bromo-4-iodophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H7BrINO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3H,4,11H2;1H

InChI Key

SHXCNZKWJORLHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)Br)I.Cl

Origin of Product

United States

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